

# In-Depth Technical Guide to Chroman-8-amine: Synthesis, Characterization, and Potential Applications

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## Compound of Interest

Compound Name: *chroMan-8-aMine*

Cat. No.: *B169552*

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## Abstract

This technical guide provides a comprehensive overview of **Chroman-8-amine** (CAS No: 113722-25-1), a heterocyclic amine belonging to the chroman family of compounds. This document details the chemical identity, a validated synthesis protocol, in-depth analytical characterization, and a discussion of its potential applications in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure in numerous biologically active molecules, and this guide serves as a foundational resource for researchers investigating this specific derivative.

## Chemical Profile and Identification

**Chroman-8-amine** is a structurally significant molecule featuring a bicyclic system where a dihydropyran ring is fused to a benzene ring, with an amine substituent at the 8-position. This arrangement provides a unique three-dimensional structure that is of interest for probing biological targets.

## Core Identifiers

Identifier	Value	Source(s)
CAS Number	113722-25-1	[1][2][3]
IUPAC Name	3,4-Dihydro-2H-1-benzopyran-8-amine	[1][3][4]
Synonyms	8-Aminochroman; 3,4-Dihydro-2H-chromen-8-amine	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	149.19 g/mol	[1][2]

## Chemical Structure

Caption: Chemical structure of **Chroman-8-amine**.

## Synthesis Protocol: Nitration and Reduction Pathway

The synthesis of **Chroman-8-amine** is most effectively achieved through a two-step process involving the nitration of the chroman core, followed by the reduction of the resulting nitro-intermediate. This pathway is a well-established and reliable method for introducing an amine group onto an aromatic ring.

## Synthesis Workflow

Caption: Workflow for the synthesis of **Chroman-8-amine**.

## Step-by-Step Experimental Protocol

### Step 1: Synthesis of 8-Nitrochroman

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). Cool the flask to 0°C in an ice bath.

- **Addition of Chroman:** Slowly add Chroman (3,4-Dihydro-2H-1-benzopyran) to the sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid (HNO<sub>3</sub>) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-5°C. The regioselectivity of nitration is directed to the 6- and 8-positions, with the 8-nitro isomer being a significant product.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 8-nitrochroman, is collected by vacuum filtration, washed with cold water until neutral, and dried.
- **Purification:** The crude 8-nitrochroman can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to isolate the desired isomer.

## Step 2: Synthesis of **Chroman-8-amine** (Reduction of 8-Nitrochroman)

- **Reaction Setup:** To a round-bottom flask, add the purified 8-nitrochroman and a suitable solvent such as ethanol or methanol.
- **Reduction:** Add a reducing agent. A common and effective method is the use of iron powder (Fe) and ammonium chloride (NH<sub>4</sub>Cl) in an aqueous alcohol solution, heated to reflux.[5] Alternatively, catalytic hydrogenation using hydrogen gas (H<sub>2</sub>) with a palladium on carbon (Pd/C) catalyst can be employed.[5]
- **Reaction Monitoring:** The reduction of the nitro group is typically rapid. Monitor the reaction by TLC until the starting material is fully consumed.
- **Work-up:**
  - For the Fe/NH<sub>4</sub>Cl method, filter the hot reaction mixture through celite to remove the iron salts. Evaporate the solvent under reduced pressure.

- For catalytic hydrogenation, filter the reaction mixture to remove the Pd/C catalyst. Evaporate the solvent.
- Purification: The resulting crude **Chroman-8-amine** can be purified by column chromatography or by acid-base extraction to yield the final product as a solid or oil.

## Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **Chroman-8-amine**. The following are predicted and expected analytical data based on the compound's structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

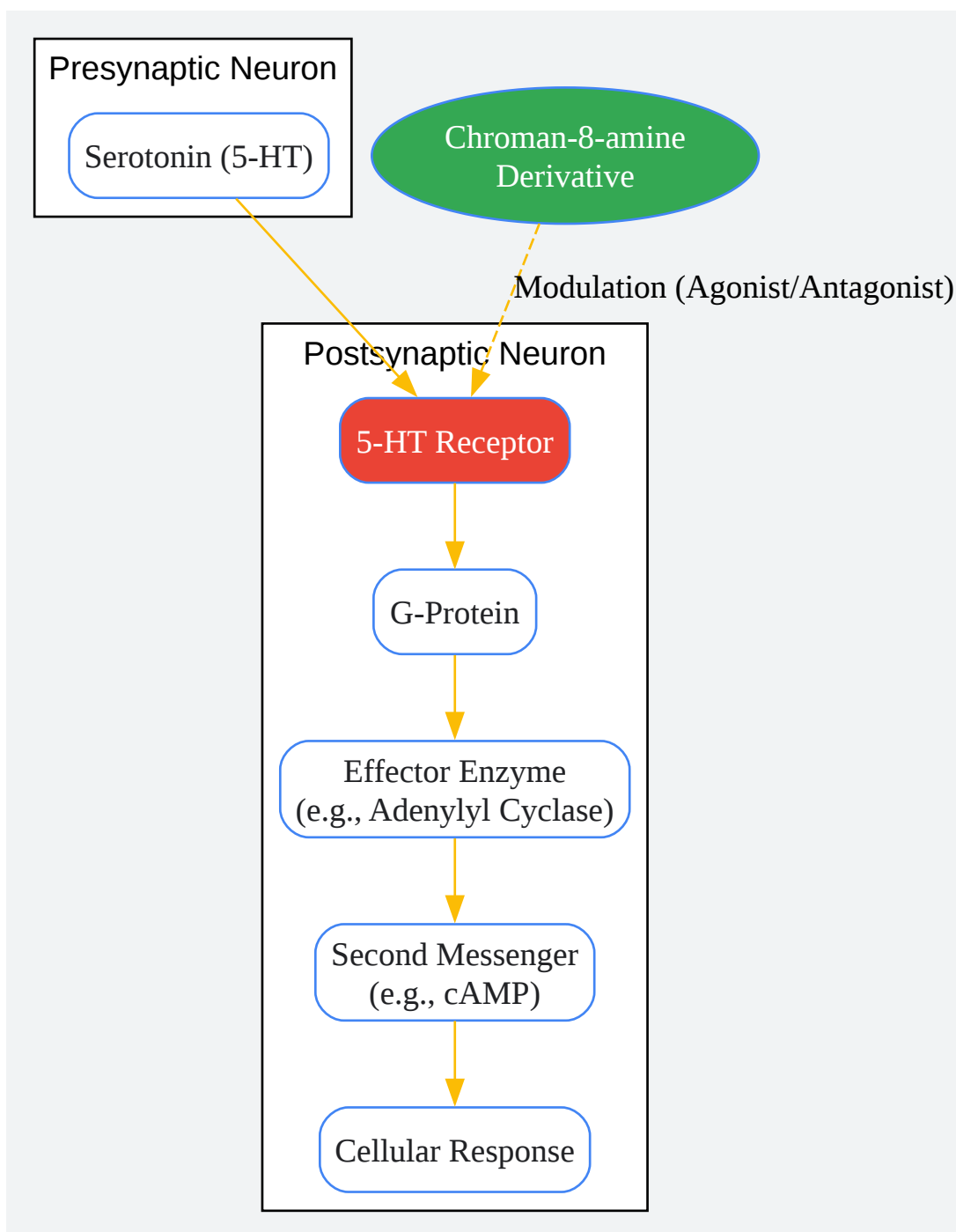
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The benzylic protons and the other aliphatic protons of the chroman ring will appear in the upfield region. The amine ( $\text{NH}_2$ ) protons will likely appear as a broad singlet.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring will be found in the upfield region.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): The molecular ion peak ( $\text{M}^+$ ) is expected at an  $m/z$  of 149, corresponding to the molecular weight of **Chroman-8-amine**. A key fragmentation pathway for amines is the alpha-cleavage, which can provide structural information.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The fragmentation of the chroman ring system itself may also be observed.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Workflow for Analytical Characterization



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Caption: Hypothetical modulation of a 5-HT receptor signaling pathway.

## Conclusion

**Chroman-8-amine** is a versatile chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its straightforward synthesis and the

established pharmacological importance of the aminochroman scaffold make it a valuable tool for researchers in medicinal chemistry and drug development. Further investigation into its biological activities and the exploration of its derivatives are warranted to fully elucidate its therapeutic potential.

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